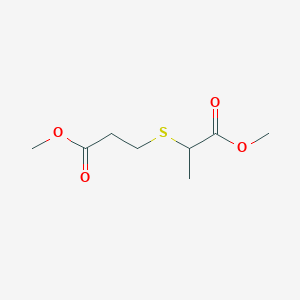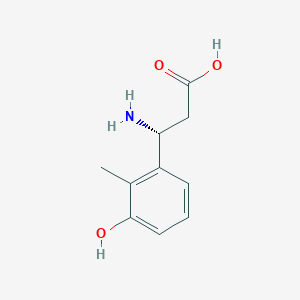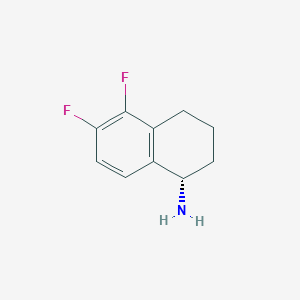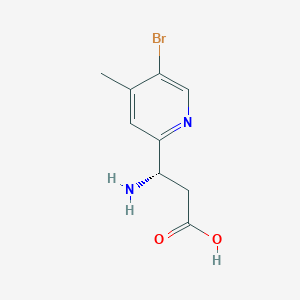
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Bromophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a bromophenyl group attached to a butan-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine typically involves the reaction of 4-bromobenzyl chloride with 3-methylbutan-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-(4-Bromophenyl)-3-methylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets in the target protein, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylamine: Similar structure but lacks the butan-1-amine moiety.
3-Methylbutan-1-amine: Similar structure but lacks the bromophenyl group.
1-(4-Bromophenyl)-2-methylpropan-1-amine: Similar structure with a different alkyl chain.
Uniqueness
®-1-(4-Bromophenyl)-3-methylbutan-1-amine is unique due to the combination of the bromophenyl group and the butan-1-amine structure. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H16BrN |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
(1R)-1-(4-bromophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1 |
Clave InChI |
IHSXLLBKAMNFLD-LLVKDONJSA-N |
SMILES isomérico |
CC(C)C[C@H](C1=CC=C(C=C1)Br)N |
SMILES canónico |
CC(C)CC(C1=CC=C(C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)



![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)


![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)



